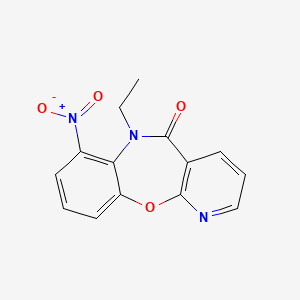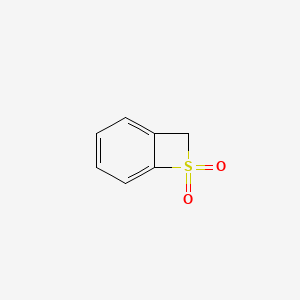
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Thiabicyclo(420)octa-1,3,5-triene 7,7-dioxide is a sulfur-containing bicyclic compound with the molecular formula C7H6S It is characterized by a unique structure that includes a bicyclic ring system with a sulfur atom and two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur dioxide moiety to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bicyclic ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur dioxide moiety can participate in redox reactions, influencing cellular processes and pathways. The bicyclic structure allows for specific binding interactions, which can modulate biological activity.
類似化合物との比較
Similar Compounds
Bicyclo(4.2.0)octa-1,3,5-triene: Lacks the sulfur dioxide moiety, resulting in different chemical properties.
7-Thiabicyclo(4.2.0)octa-1,3,5-triene: Similar structure but without the dioxide group, affecting its reactivity and applications.
Uniqueness
7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide is unique due to the presence of both sulfur and oxygen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
16065-50-2 |
|---|---|
分子式 |
C7H6O2S |
分子量 |
154.19 g/mol |
IUPAC名 |
7λ6-thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide |
InChI |
InChI=1S/C7H6O2S/c8-10(9)5-6-3-1-2-4-7(6)10/h1-4H,5H2 |
InChIキー |
MOLVQFOPTPGHIG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
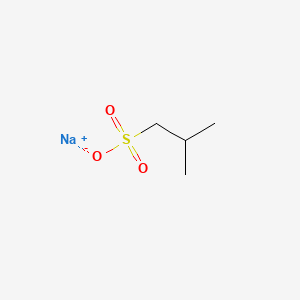
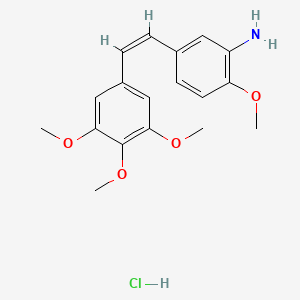

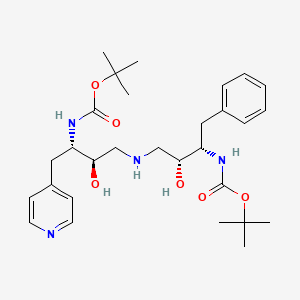
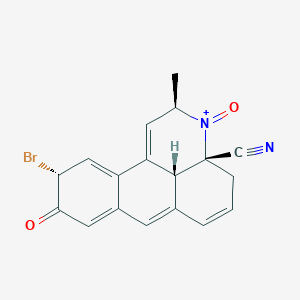
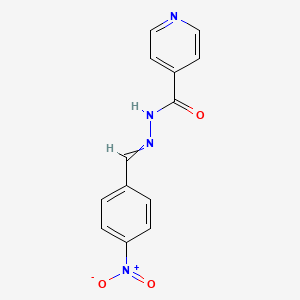
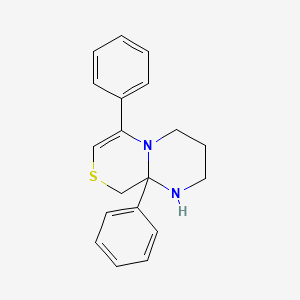
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)


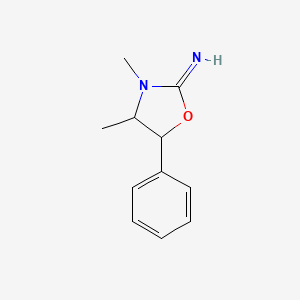
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)
